![molecular formula C18H20O B14284824 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene CAS No. 134310-99-9](/img/structure/B14284824.png)
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is an organic compound with a complex structure that includes a methoxy group and a butenyl chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene can be achieved through several methods. One common approach involves the reaction of 4-methylphenylbut-3-en-1-yl bromide with sodium methoxide in methanol. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl chain to a single bond, forming a saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the butenyl chain can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Similar structure with a methoxy group attached to a benzene ring.
4-Methoxytoluene: Contains a methoxy group and a methyl group attached to a benzene ring.
p-Cymenene: Features a methyl and an isopropenyl group attached to a benzene ring.
Uniqueness
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is unique due to the presence of both a methoxy group and a butenyl chain, which confer distinct chemical and physical properties
Properties
CAS No. |
134310-99-9 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methylphenyl)but-3-enyl]benzene |
InChI |
InChI=1S/C18H20O/c1-4-5-18(15-8-6-14(2)7-9-15)16-10-12-17(19-3)13-11-16/h4,6-13,18H,1,5H2,2-3H3 |
InChI Key |
LNVBLCYICHZDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
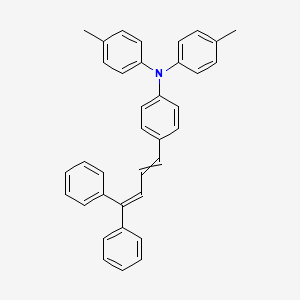
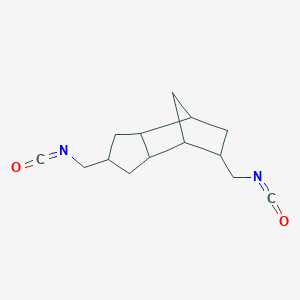
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
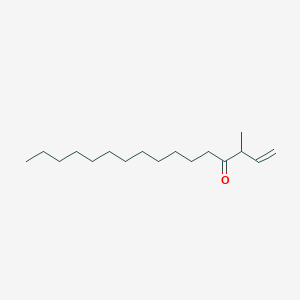

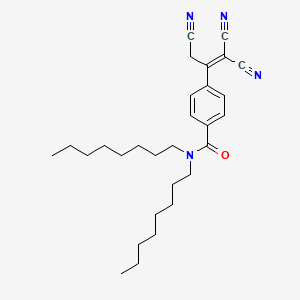
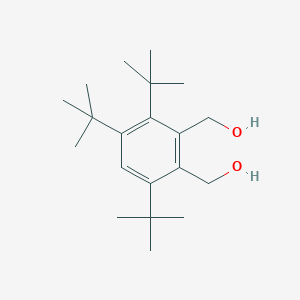

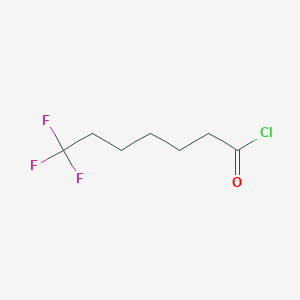


![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)

